molecular formula C11H12N2O2 B13541181 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid

3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B13541181
M. Wt: 204.22 g/mol
InChI Key: OTEXJLPBQQBEHT-UHFFFAOYSA-N
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Description

3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid is a chemical intermediate of significant interest in medicinal chemistry research. Compounds based on the imidazo[1,2-a]pyridine scaffold are extensively investigated for their potential to inhibit biologically relevant enzymes, making them valuable tools for probing disease mechanisms . Specifically, structural analogs of this compound, such as phosphonopropionate derivatives, have been identified as potent inhibitors of Rab geranylgeranyl transferase (RGGT), which is a key enzyme in the post-translational prenylation of Rab GTPases . The modification of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring has been shown to be critical for optimizing activity against this enzyme target . Other imidazo[1,2-a]pyridine-based molecules have demonstrated potent activity as inhibitors of HCV replication and PI3K enzymes, highlighting the versatility of this heterocyclic system in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-yl-2-methylpropanoic acid

InChI

InChI=1S/C11H12N2O2/c1-8(11(14)15)6-9-7-13-5-3-2-4-10(13)12-9/h2-5,7-8H,6H2,1H3,(H,14,15)

InChI Key

OTEXJLPBQQBEHT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness in producing high yields of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group (-COOH) undergoes esterification with alcohols to form esters, a common reaction for carboxylic acids. While specific yields are not detailed in available literature, esterification typically occurs under acidic or basic catalytic conditions.

Amidation with amines is another potential reaction pathway, though experimental conditions for this compound remain unspecified in the reviewed sources.

Alkylation at the C3 Position

The imidazo[1,2-a]pyridine ring’s C3 position is reactive and can undergo aza-Friedel–Crafts alkylation . This reaction involves a three-component system:

  • Reagents : Aldehydes, cyclic amines, and Y(OTf)₃ catalyst.

  • Conditions : Normal air atmosphere, no inert gas protection.

  • Yield : Moderate to good (80–92% for structurally diverse substrates) .

Mechanistically, the aldehyde and amine form an iminium ion intermediate, which reacts with the C3 position of the imidazo[1,2-a]pyridine ring. Two pathways are proposed:

  • Path I : Direct attack of the iminium ion on the C3 position followed by proton elimination.

  • Path II : Formation of a benzyl alcohol intermediate via electrophilic addition, followed by amine reaction .

Cyanation and Nitrosylation

Cyanation at the C3 position can be achieved via electrochemical oxidative reactions using TMSCN (trimethylsilyl cyanide) as the cyano source. A KH₂PO₄/K₂HPO₄ buffer enables regioselective substitution under mild conditions .

Nitrosylation at the C3 position is achieved through photocatalyzed C-H activation under oxidant-free, additive-free conditions. This reaction demonstrates excellent functional group tolerance and site selectivity .

Oxidation and Reduction

The carboxylic acid group can undergo oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. Reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether is also feasible, though detailed yields are not reported.

Substitution and Functionalization

The compound’s heterocyclic core allows nucleophilic substitution at reactive positions, particularly under basic conditions. Additionally, electrophilic aromatic substitution is possible due to the electron-rich nitrogen atoms in the imidazo ring. For example:

  • Photocatalyzed nitrosylation : Introduces a nitroso group at the C3 position under mild, catalyst-free conditions .

  • Hydroxydifluoromethylation : Achieved using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent and promoter .

Scientific Research Applications

3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Property 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}-2-methylpropanoic acid
CAS Number 1511351-96-4 887405-28-9 Not reported 1511351-96-4
Molecular Formula C₁₁H₁₆N₂O₂ C₁₀H₁₀N₂O₂ C₉H₉N₃O₂ C₁₁H₁₆N₂O₂
Molecular Weight (g/mol) 208.26 190.20 191.19 208.26
Key Structural Features - Methyl group at propanoic acid 2-position
- Unsaturated imidazo ring
No methyl group
- Unsaturated imidazo ring
Pyrimidine instead of pyridine
- No methyl group
- Methyl group
- Saturated imidazo ring (5H,6H,7H,8H)
logP (Predicted) ~1.8 (estimated) 1.35 ~1.2 (estimated) ~1.5 (estimated)
Synthetic Challenges Requires methyl introduction during synthesis Well-documented synthesis Lower yields in derivatization (~10%) Hydrogenation step needed for saturated ring

Key Observations :

  • The methyl group in the target compound increases molecular weight by ~18 g/mol compared to the non-methylated analog, likely enhancing lipophilicity (logP ~1.8 vs. 1.35) .
  • Saturation of the imidazo ring (5H,6H,7H,8H) reduces aromaticity, which may increase solubility and alter binding interactions in biological systems .

Biological Activity

3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid is a heterocyclic compound with significant biological activity, particularly due to its imidazo[1,2-a]pyridine core. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : 3-imidazo[1,2-a]pyridin-2-yl-2-methylpropanoic acid
  • Canonical SMILES : CC(CC1=CN2C=CC=CC2=N1)C(=O)O

The biological activity of 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing pathways relevant to disease processes. For instance, it can inhibit specific enzymes by binding to their active sites or alter receptor functions.

Antimicrobial Activity

Research indicates that compounds with the imidazo[1,2-a]pyridine structure exhibit broad-spectrum antibacterial activity. In particular, derivatives of this compound have shown effectiveness against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus7.8 μg/mL
4bStaphylococcus aureus31.25 μg/mL
8Staphylococcus aureus3.12 μg/mL

These results suggest that modifications to the imidazo[1,2-a]pyridine core can enhance antimicrobial potency against Gram-positive bacteria .

Anti-inflammatory and Antitumor Activity

Studies have also explored the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. These compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, some derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Synthesis and Evaluation

A study conducted by Ebenezer et al. synthesized several pyrazolo-imidazopyridine conjugates and evaluated their antibacterial properties against multiple strains, including Escherichia coli and Pseudomonas aeruginosa. The results indicated significant bactericidal activity, particularly for compounds with specific substitutions on the imidazopyridine ring .

Another investigation by Thakur et al. focused on the synthesis of trisubstituted imidazopyridines and their antibacterial efficacy. The findings highlighted that certain structural modifications led to enhanced activity against resistant strains of bacteria .

Q & A

Advanced Research Question

  • Scaffold Functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability. For example, PDE10A inhibitors derived from this scaffold show improved IC50_{50} values when substituted at the pyrimidine ring .
  • Structure-Activity Relationship (SAR) : Modifications at the propanoic acid moiety (e.g., esterification or amidation) alter pharmacokinetics. Derivatives with methyl groups at C2 exhibit higher blood-brain barrier penetration .
  • In Silico Screening : Molecular docking against targets like CENP-E (a kinesin inhibitor) identifies optimal substituents for anticancer activity .

How can researchers resolve contradictions in reported synthetic yields or biological data?

Advanced Research Question
Discrepancies often arise from:

  • Regioselectivity Issues : Competing pathways (e.g., N1 vs. N3 alkylation in imidazo[1,2-a]pyridines) can lead to byproducts. LC-MS tracking of intermediates helps identify side reactions .
  • Biological Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) affect IC50_{50} values. Standardizing protocols using guidelines like the NIH Assay Guidance Manual improves reproducibility .
  • Structural Isomerism : X-ray crystallography or NOESY NMR distinguishes between tautomers (e.g., imidazo[1,2-a]pyridine vs. imidazo[2,1-b]thiazole derivatives) .

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